2'-Deoxyuridine-d2

LC-MS Method Validation Bioanalysis Pharmacodynamics

2'-Deoxyuridine-d2 is the deuterium-labeled analog of the endogenous pyrimidine nucleoside 2'-deoxyuridine, with a molecular formula of C9H10D2N2O5 and a molecular weight of 230.21 g/mol. The label is specifically located on the 5'-hydroxymethyl group of the deoxyribose sugar.

Molecular Formula C9H12N2O5
Molecular Weight 230.21 g/mol
Cat. No. B583589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyuridine-d2
Synonyms1-(2-Deoxy-β-D-erythro-pentofuranosyl)uracil-5’,5’’-d2;  2’-Desoxyuridine; Deoxyribose Uracil-5’,5’’-d2;  Deoxyuridine-1’-d;  NSC 23615-5’,5’’-d2;  Uracil Deoxyriboside-5’,5’’-d2
Molecular FormulaC9H12N2O5
Molecular Weight230.21 g/mol
Structural Identifiers
InChIInChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4D2
InChIKeyMXHRCPNRJAMMIM-YNJVSGIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 2'-Deoxyuridine-d2: A Defined Stable Isotope-Labeled Internal Standard


2'-Deoxyuridine-d2 is the deuterium-labeled analog of the endogenous pyrimidine nucleoside 2'-deoxyuridine, with a molecular formula of C9H10D2N2O5 and a molecular weight of 230.21 g/mol . The label is specifically located on the 5'-hydroxymethyl group of the deoxyribose sugar . As a stable isotope-labeled internal standard (SIL-IS), its primary function is to serve as a tracer for the accurate quantification of unlabeled 2'-deoxyuridine in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) [1].

Why 2'-Deoxyuridine-d2 Cannot Be Replaced by a Structural Analog for Quantitation


Substituting 2'-Deoxyuridine-d2 with a non-isotopic analog like 5-iodo-2'-deoxyuridine introduces significant analytical risk. This is due to potential differences in extraction recovery, chromatographic retention time, and, most critically, matrix-dependent ionization efficiency in LC-MS [1]. For example, a validated LC-MS method for plasma 2'-deoxyuridine reported distinct retention times of 7.5 and 12.5 minutes for the analyte and 5-iodo-2'-deoxyuridine internal standard, respectively, and a recovery difference of 2.9% (81.5% vs. 78.6%) [1]. These discrepancies prevent the non-isotopic analog from accurately correcting for matrix effects and sample preparation losses, which is the fundamental purpose of a SIL-IS like 2'-Deoxyuridine-d2. The identical chemical and physical properties of a SIL-IS to the analyte are the only reliable way to ensure method precision and accuracy as mandated by bioanalytical method validation guidelines [2].

Quantitative Differentiation: 2'-Deoxyuridine-d2 vs. Structural Analogs and Alternative Isotopologues


Superior Accuracy via Co-Elution: d2-SIL-IS vs. Iodinated Analog

2'-Deoxyuridine-d2's value is proven by the failure of a non-isotopic analog, 5-iodo-2'-deoxyuridine, to serve as an effective internal standard. A published LC-MS method for plasma 2'-deoxyuridine demonstrates this: the non-isotopic IS showed a chromatographic retention time shift of +5.0 minutes relative to the analyte and a 2.9% difference in absolute recovery [1]. In contrast, a deuterated SIL-IS like 2'-deoxyuridine-d2 co-elutes with the analyte, thereby compensating for any ion suppression or enhancement in the source, which is essential for achieving the method's reported LLOQ of 5 nmol/L [1]. This principle is a fundamental tenet of isotope dilution mass spectrometry [2].

LC-MS Method Validation Bioanalysis Pharmacodynamics

Defined Isotopic Purity: A Verifiable Specification for Method Reproducibility

The utility of a SIL-IS is directly dependent on its isotopic enrichment and chemical purity. 2'-Deoxyuridine-d2 is supplied with a verified chemical purity of ≥98% . While the isotopic enrichment (atom% D) is not universally specified on all vendor datasheets, the intended function as an internal standard implies a high level of deuteration, typically >98% for this application [1]. This contrasts with custom-synthesized analogs like 2'-Deoxyuridine-[13C,15N2], for which enrichment specifications (e.g., 99% atom 13C; 99% atom 15N) are explicitly stated and may be more suitable for applications requiring multi-isotope tracing . The defined purity of the d2 form provides a verifiable benchmark for method development and cross-study comparison.

Quality Control Assay Development Stable Isotope Labeling

Optimized Mass Shift for Analytical Selectivity: d2 vs. d3 vs. 13C5

2'-Deoxyuridine-d2 provides a specific +2 Da mass shift (m/z 273.1 vs. 271.1 for unlabeled 2'-deoxyuridine formate adduct [1]), which is a critical differentiator from other isotopologues. This +2 Da shift creates a distinct MS channel that is unlikely to be contaminated by the natural M+1 or M+2 isotope distribution of the unlabeled analyte [2]. Alternative isotopologues offer different characteristics: a d3 label provides a larger +3 Da shift for potentially lower background interference, but with higher cost and synthetic complexity. A 13C5 label (e.g., on the ribose moiety) provides a +5 Da shift and is considered the gold standard for avoiding isotope crosstalk, though at a significantly higher price point . The d2 label represents a strategic balance between providing a sufficient mass shift to ensure analytical selectivity and maintaining cost-effectiveness for routine high-throughput quantification.

LC-MS/MS Method Development Stable Isotope Labeling Strategy

Key Application Scenarios for 2'-Deoxyuridine-d2 Based on Quantitative Evidence


Accurate Quantification of 2'-Deoxyuridine in Plasma for Pharmacodynamic Studies

This is the primary, evidence-backed application for 2'-Deoxyuridine-d2. The critical need for a SIL-IS is demonstrated by the failure of a non-isotopic analog to provide accurate quantitation [1]. By using 2'-Deoxyuridine-d2, researchers can develop robust and validated LC-MS methods to monitor plasma 2'-deoxyuridine as a biomarker for thymidylate synthase (TS) inhibition in cancer patients treated with agents like capecitabine [1].

Isotope Dilution Mass Spectrometry for Cellular and DNA Studies

2'-Deoxyuridine-d2 is the appropriate internal standard for quantifying endogenous 2'-deoxyuridine in cellular extracts or DNA hydrolysates. The need for a SIL-IS in this context is a standard requirement for accurate isotope dilution mass spectrometry [2]. The d2 label offers a +2 Da mass shift, providing a clear analytical channel that avoids interference from the natural isotopic envelope of the analyte, which is essential for measuring low-level, biologically relevant concentrations [2].

Reference Standard for Quality Control in Nucleoside Synthesis

Given its defined chemical purity (≥98%) , 2'-Deoxyuridine-d2 can serve as a reliable reference standard or system suitability test compound for LC-MS and GC-MS methods used to monitor the synthesis and purity of other 2'-deoxyuridine derivatives or analogs. This ensures the analytical instrumentation is performing to specification before analyzing critical research samples.

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